Domperidone Impurity D
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Overview
Description
Domperidone Impurity D, also known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a chemical impurity associated with the synthesis and degradation of Domperidone. Domperidone itself is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product .
Scientific Research Applications
Domperidone Impurity D is primarily used in scientific research to study the synthesis, stability, and degradation of Domperidone. It serves as a reference standard in analytical chemistry to ensure the quality control of Domperidone formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Domperidone by providing insights into its metabolic pathways .
Mechanism of Action
Target of Action
Domperidone, including its impurity D, is a selective antagonist of dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of motor function and behavior, among other physiological processes .
Mode of Action
Domperidone acts by blocking dopamine receptors in the peripheral nervous system . This blockade prevents dopamine from binding to these receptors, thereby altering the physiological processes regulated by dopamine . Specifically, domperidone speeds up gastrointestinal peristalsis and causes prolactin release .
Biochemical Pathways
The primary biochemical pathway affected by domperidone is the dopaminergic pathway . By blocking dopamine receptors, domperidone alters the signaling in this pathway, leading to increased gastrointestinal motility and prolactin release .
Pharmacokinetics
The parent compound, domperidone, is known to be administered orally or rectally
Result of Action
The blocking of dopamine receptors by domperidone leads to increased gastrointestinal motility and prolactin release . This results in the alleviation of symptoms such as nausea and vomiting, and it can also stimulate lactation .
Action Environment
The action, efficacy, and stability of domperidone impurity D can be influenced by various environmental factors. It’s worth noting that the parent compound, domperidone, is known to be effective in both oral and rectal administration , suggesting that it is stable in different physiological environments.
Future Directions
The synthesis of Domperidone and its impurities is an active area of research. Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Biochemical Analysis
Biochemical Properties
Domperidone Impurity D, like Domperidone, may interact with dopamine receptors, specifically D2 and D3 receptors These interactions could influence various biochemical reactions within the body
Cellular Effects
Given its potential interaction with dopamine receptors, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on Domperidone and its impurities showed that they remain stable for up to 48 hours . This suggests that this compound may also exhibit similar stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its potential interaction with dopamine receptors, it might be involved in dopamine-related metabolic pathways
Transport and Distribution
It might interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It might be directed to specific compartments or organelles based on any targeting signals or post-translational modifications
Preparation Methods
The synthesis of Domperidone Impurity D involves complex chemical reactions. The primary synthetic route includes the coupling of benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .
Industrial production methods for Domperidone and its impurities typically involve large-scale chemical synthesis using these intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Domperidone Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Comparison with Similar Compounds
Domperidone Impurity D can be compared with other impurities and related compounds such as:
Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone
Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Domperidone N-Oxide: A derivative formed by the oxidation of Domperidone
Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For instance, Domperidone Impurity A has a different substitution pattern on the benzimidazole ring, which affects its reactivity and stability .
Conclusion
This compound is a significant chemical impurity in the synthesis and analysis of Domperidone. Understanding its preparation methods, chemical reactions, and scientific applications is crucial for ensuring the quality and safety of Domperidone-based pharmaceuticals. Its comparison with similar compounds highlights its unique chemical properties and importance in pharmaceutical research.
Properties
IUPAC Name |
5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDKWXEBGWBLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.